molecular formula C7H8N2O3 B7853107 2-Nitro-1-(pyridin-3-yl)ethanol

2-Nitro-1-(pyridin-3-yl)ethanol

Cat. No.: B7853107
M. Wt: 168.15 g/mol
InChI Key: GHTJOWGAKXTDTO-UHFFFAOYSA-N
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Description

2-Nitro-1-(pyridin-3-yl)ethanol is a nitro alcohol derivative featuring a pyridine ring substituted at the 3-position. Its structure combines a nitro (-NO₂) group and a hydroxyl (-OH) group on adjacent carbon atoms, with the pyridin-3-yl moiety providing aromatic and coordination properties.

Properties

IUPAC Name

2-nitro-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-2-1-3-8-4-6/h1-4,7,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTJOWGAKXTDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-(pyridin-3-yl)ethanol can be synthesized through the reaction of pyridine-3-aldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol at elevated temperatures around 70°C . The reaction proceeds via a nitroaldol (Henry) reaction, forming the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-Amino-1-(pyridin-3-yl)ethanol.

    Oxidation: 2-Nitro-1-(pyridin-3-yl)acetaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Nitro-1-(pyridin-3-yl)ethanol serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions. The compound's ability to undergo transformations makes it valuable in the development of new materials and pharmaceuticals.

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Reduction Reactions : Converting nitro groups to amino groups or alcohols.
  • Substitution Reactions : Introducing new functional groups at the nitrogen or hydroxyl sites.

Biological Applications

Potential Therapeutic Properties

Research has indicated that this compound may possess therapeutic properties. Studies have explored its role as a ligand in biochemical assays, targeting specific enzymes or receptors that are implicated in various diseases.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, compounds synthesized from this base structure were tested for their ability to inhibit cell growth, showing promising results in preliminary screenings .

Industrial Applications

Fine Chemicals and Pharmaceuticals

The compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the development of new drug candidates with enhanced efficacy and specificity. Additionally, it is involved in the synthesis of agrochemicals and other industrial products.

Case Study 1: Anticancer Activity

A study published in 2018 investigated a series of derivatives based on this compound for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications to the base structure significantly enhanced its biological activity, suggesting a pathway for developing novel anticancer agents .

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B10HeLa
Compound C5A549

Case Study 2: Synthesis of New Derivatives

In another research effort, scientists synthesized a series of hydrazide-hydrazone derivatives from this compound. These derivatives were evaluated for their potential as antibacterial agents. The study highlighted the importance of structural modifications on the biological activity of these compounds .

DerivativeYield (%)Antibacterial Activity
Derivative X74Moderate
Derivative Y68High
Derivative Z82Low

Mechanism of Action

The mechanism of action of 2-Nitro-1-(pyridin-3-yl)ethanol depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Phenyl Rings: The pyridin-3-yl group in this compound introduces nitrogen-based Lewis basicity, enhancing coordination capabilities compared to purely phenyl-based analogs like 2-Nitro-1-(4-nitrophenyl)ethanol. This difference likely impacts solubility, with pyridine derivatives being more polar .
  • Functional Group Diversity: The presence of a ketone in 1-(2-Amino-6-nitrophenyl)ethanone reduces reactivity toward nucleophilic additions compared to nitro alcohols, limiting its utility in asymmetric catalysis .

Catalytic and Reactivity Profiles

Enantioselective Catalysis

  • 2-Nitro-1-(4-nitrophenyl)ethanol: Demonstrated enantioselectivity (up to 82% ee for the (R)-enantiomer) in nitroaldol reactions when catalyzed by chiral coordination compounds (e.g., 5a and 5c in ). Notably, the 4-nitrophenyl group stabilizes transition states via electron-withdrawing effects .

Stability and Reactivity

  • Nitro Alcohols : Both pyridine- and phenyl-based nitro alcohols are prone to dehydration under acidic conditions, forming nitroalkenes. However, pyridine’s electron-withdrawing nature may accelerate this process compared to phenyl derivatives.
  • Amino-Nitro Compounds: 1-(2-Amino-6-nitrophenyl)ethanone exhibits reduced catalytic utility due to competing resonance effects between the amino and nitro groups, which destabilize intermediates .

Biological Activity

2-Nitro-1-(pyridin-3-yl)ethanol is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This article aims to consolidate findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a nitro group (-NO2) attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The presence of the nitro group can influence the compound's polarity and reactivity, contributing to its pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of compounds containing the pyridine nucleus, including 2-nitro derivatives. The nitro group plays a crucial role in enhancing the compound's activity against various pathogens.

Key Findings:

  • Mechanism of Action : Nitro compounds often exert their antimicrobial effects through reduction processes that generate toxic intermediates, which can bind to DNA and induce cell death .
  • Efficacy Against Bacteria : In vitro studies have shown that 2-nitro derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures have been reported to achieve minimum inhibitory concentrations (MICs) in the range of 20–30 μM against these pathogens .
CompoundMIC (μM)Target Organisms
This compound20–30S. aureus, E. coli
Metronidazole8–32H. pylori, Bacteroides spp.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-nitro compounds are well-documented, with several studies indicating their ability to inhibit pro-inflammatory mediators.

Research Insights:

  • Inhibition of Inflammatory Pathways : Nitro-containing compounds have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in inflammatory processes .
  • Case Studies : In one study, derivatives similar to this compound demonstrated significant reductions in inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties are another important aspect of this compound's biological profile.

Findings:

  • Radical Scavenging : Compounds with similar structures have shown promising results in scavenging free radicals, thereby reducing oxidative stress .
  • Mechanistic Insights : The antioxidant activity is believed to stem from the ability of the nitro group to participate in redox reactions, enhancing the stability of reactive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.